
Drometrizole
Overview
Description
Drometrizole (CAS No. 2440-22-4), also known as 2-(2′-hydroxy-5′-methylphenyl)benzotriazole, is a benzotriazole-based ultraviolet (UV) absorber widely used in cosmetics, plastics, and polymers . Its molecular structure (Fig. 1) features a hydroxyl group and a methyl-substituted phenyl ring conjugated to a benzotriazole moiety, enabling strong UVB/UVA absorption (peaks at 298 nm and 340 nm) . With a log P (octanol/water) of 4.31, it is highly lipophilic and soluble in organic solvents but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of drometrizole typically involves a diazotization reaction. In this process, ortho-nitroaniline is reacted with concentrated hydrochloric acid to form an aqueous solution. Sodium nitrite is then added dropwise while maintaining the temperature below 5°C. This results in the formation of o-nitrodiazobenzene hydrochloride .
Industrial Production Methods: Industrial production of this compound involves the hydrosilylation of a compound containing a terminal double bond with a siloxane compound containing an SiH function. This reaction is carried out in the presence of a catalyst and a volatile organic solvent .
Chemical Reactions Analysis
Types of Reactions: Drometrizole undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Cosmetic Applications
Drometrizole is widely utilized in cosmetic formulations due to its ability to absorb ultraviolet (UV) radiation, thereby protecting skin from harmful UV exposure. It is generally used at concentrations below 0.1% in products such as sunscreens, moisturizers, and makeup .
Key Findings:
- UV Absorption: this compound effectively absorbs UV light, providing significant protection against sun damage. Studies indicate that it offers complete protection due to its light-absorbing properties .
- Safety Assessments: Clinical studies have shown that this compound is non-irritating at concentrations up to 1% when applied topically. In a study involving 300 patients, no irritation or eczematous reactions were reported after daily applications for eight weeks .
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in consumer products. Various toxicological assessments have been conducted to evaluate its effects on different biological systems.
Toxicity Assessment Results:
Regulatory Insights
This compound has undergone extensive regulatory scrutiny, particularly concerning its use in cosmetics. The compound has been evaluated for potential carcinogenicity and reproductive toxicity.
Regulatory Findings:
- No teratogenic effects were observed in reproductive toxicity studies involving rats and mice treated with this compound .
- The Environmental Protection Agency (EPA) has established a no-observed-effect level (NOEL) for this compound, indicating safe usage thresholds for long-term exposure .
Case Study 1: Phototoxicity Evaluation
A study aimed at assessing the phototoxic potential of this compound involved various concentrations applied to human skin samples under UV exposure. The results indicated negligible phototoxic effects, reinforcing its safety as a sunscreen agent .
Case Study 2: Clinical Application
In a clinical trial assessing this compound's effectiveness in preventing sunburn, participants applied a formulation containing 0.1% this compound before sun exposure. The study concluded that participants experienced significantly less erythema compared to control groups without this compound .
Mechanism of Action
Drometrizole acts by absorbing ultraviolet radiation and converting it into less harmful infrared radiation (heat). This process prevents the ultraviolet radiation from penetrating the skin and causing damage. The compound primarily targets ultraviolet A and ultraviolet B radiation, with absorption peaks at 303 nm and 344 nm .
Comparison with Similar Compounds
Physicochemical Properties and UV Absorption
Table 1 compares Drometrizole with structurally distinct UV absorbers:
Key Insights :
- This compound’s benzotriazole core provides broader UV coverage than oxybenzone but less than Tinosorb M .
- The trisiloxane derivative improves compatibility with silicone-based formulations .
Efficacy and Photostability
- This compound : Exhibits high photostability due to intramolecular hydrogen bonding, preventing degradation under UV exposure .
- Avobenzone : Requires stabilizers (e.g., octocrylene) due to rapid photodegradation .
- Tinosorb M: Superior UVA protection (up to 400 nm) and thermal stability in polymers .
Key Insights :
- This compound’s MOS exceeds 100 at 1%, indicating a favorable safety margin compared to oxybenzone .
Environmental Impact
- Octinoxate: Higher RCR values (e.g., 1.8 in sediment) due to widespread use and toxicity to aquatic organisms .
Biological Activity
Drometrizole, also known as 2-(2H-Benzotriazol-2-yl)-p-cresol, is a chemical compound primarily utilized as a UV filter in cosmetic formulations. This article explores its biological activity, particularly its antioxidant properties , mechanisms of action , and safety profile , drawing from diverse scientific studies and data.
This compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | C₁₃H₁₁N₃O |
Molecular Weight | 225.25 g/mol |
Density | 1.38 g/cm³ |
Boiling Point | 276.1 °C |
Melting Point | 125.5 - 129.5 °C |
CAS Number | 2440-22-4 |
These properties contribute to its effectiveness as a UV absorber and antioxidant.
Antioxidant Activity
This compound exhibits significant antioxidant properties, which are crucial for protecting skin cells from oxidative stress caused by UV radiation. Research utilizing Density Functional Theory (DFT) has demonstrated that this compound can effectively scavenge free radicals through various mechanisms:
- Hydrogen Atom Transfer (HAT)
- Single Electron Transfer (SET)
- Sequential Proton Loss Electron Transfer (SPLET)
These mechanisms allow this compound to neutralize reactive oxygen species (ROS), thus preventing cellular damage and aging associated with UV exposure .
Case Studies on Antioxidant Mechanism
A study conducted on this compound derivatives revealed that the presence of electron-donating groups significantly enhances the compound's antioxidant activity. The research focused on the relationship between structural features and antioxidant efficiency, identifying optimal substituents that lower bond dissociation energies (BDE) and ionization potentials (IP) .
Photoprotection Properties
This compound functions effectively as a photostable UV filter, absorbing both UVA and UVB radiation. Its dual absorption peaks at approximately 303 nm highlight its capability to provide broad-spectrum protection against harmful UV rays . This property makes it a valuable ingredient in sunscreens and other cosmetic products aimed at preventing skin damage.
Safety Profile
The safety assessment of this compound indicates minimal toxicity in various studies:
- Acute Toxicity : No significant toxicity was observed in acute oral, inhalation, or dermal toxicity tests .
- Chronic Exposure : Long-term studies showed that repeated oral administration increased liver weight but did not affect overall body weight gain, suggesting a need for further investigation into its long-term effects .
Q & A
Basic Research Questions
Q. What are the primary mechanisms underlying Drometrizole’s antioxidant activity, and how can they be experimentally evaluated?
this compound’s antioxidant activity arises from three key mechanisms: hydrogen atom transfer (HAT) , single-electron transfer followed by proton transfer (SET-PT) , and sequential proton loss electron transfer (SPLET) . These mechanisms can be evaluated using density functional theory (DFT) to compute thermodynamic descriptors such as bond dissociation enthalpy (O-H BDE), ionization potential (IP), and proton affinity (PA). Solvent-phase DFT (e.g., M062x-D3Zero/6-311++G(d,p)) and time-dependent DFT (TD-DFT) are critical for modeling reaction enthalpies and electron transfer pathways . Experimental validation involves comparing these computational results with kinetic assays, such as oxygen radical absorbance capacity (ORAC) or electron paramagnetic resonance (EPR) spectroscopy.
Q. Which structural features of this compound contribute to its UV absorption properties?
this compound’s UV absorption (280–400 nm) is attributed to its π-conjugated benzotriazole backbone and hydroxyl group at the ortho position. The electronic transitions (S₀→S₁ and S₀→S₂) are influenced by frontier molecular orbital (FMO) energies, particularly the HOMO-LUMO gap. Substituents like -NH₂ or -CN alter absorption spectra by modulating electron-donating/withdrawing effects, as shown in TD-DFT studies at the PBE0-D3(BJ)/def2-TZVP level .
Q. How can researchers design experiments to distinguish between HAT and SPLET mechanisms in this compound derivatives?
Use solvent-dependent studies: HAT dominates in nonpolar media (gas phase), while SPLET is favored in polar solvents (aqueous phase). Measure pH-dependent kinetics and compare computed proton dissociation energies (PDEs) with experimental data. For example, -NH₂ substituents lower O-H BDE, enhancing HAT, whereas -CN increases PA, favoring SPLET .
Advanced Research Questions
Q. How do ortho-substituents (-NH₂, -CN) on this compound derivatives affect antioxidant efficiency and UV spectral shifts?
- -NH₂ substituents : Reduce O-H BDE by 15–20 kcal/mol and IP by 0.5 eV, enhancing HAT activity. They induce a bathochromic shift (~33 nm) in UV spectra due to increased electron donation, extending conjugation .
- -CN substituents : Increase PA by 10–12 kcal/mol, promoting SPLET in aqueous environments. However, they cause minimal spectral shifts compared to -NH₂, as shown in TD-DFT analyses of S₀→S₁/S₂ transitions . Methodological note : Optimize substituent placement using molecular docking or QSAR models to predict antioxidant-photoprotective synergy.
Q. What experimental and computational strategies resolve contradictions in biodegradation data for this compound?
this compound shows limited biodegradation in OECD 301F tests (≤1 data point below 0.5 degradation threshold). To address variability:
- Use high-resolution mass spectrometry (HRMS) to track metabolite formation.
- Apply Monod kinetics to model microbial growth inhibition at varying concentrations (e.g., 0.1–10 mg/L).
- Cross-validate with DFT-based biodegradability indices (e.g., bond cleavage energies for benzotriazole rings) .
Q. How can researchers reconcile discrepancies between computational predictions and experimental UV absorption spectra?
Discrepancies often arise from solvent effects or approximations in exchange-correlation functionals. Mitigation strategies:
- Use implicit solvent models (e.g., COSMO) in TD-DFT to simulate aqueous-phase spectra.
- Compare computed vertical excitation energies with experimental UV-Vis spectra (e.g., λmax at 361 nm for S₀→S₁ transitions).
- Adjust for vibronic coupling using Franck-Condon analysis .
Q. What methodologies are recommended for assessing the environmental persistence of this compound in photoprotective formulations?
- Photostability testing : Expose this compound to UV irradiation (e.g., 310 nm) and quantify degradation via HPLC.
- Ecotoxicity assays : Use Daphnia magna or algae models to evaluate LC₅₀/EC₅₀ values.
- QSUN/Xenon-arc chamber studies : Simulate solar radiation to measure half-life in water-soil matrices .
Q. Methodological Guidance
Q. What are the best practices for deriving thermodynamic descriptors (BDE, IP, PA) in antioxidant studies?
- BDE : Calculate adiabatic O-H bond dissociation energy using relaxed potential energy scans.
- IP : Perform ΔSCF calculations on neutral and cation species.
- PA : Use protonated/deprotonated structures to compute Gibbs free energy changes. Validate with benchmark datasets (e.g., phenol derivatives) .
Q. How should researchers design substituent screening workflows for this compound derivatives?
- Step 1 : Use cheminformatics tools (e.g., RDKit) to generate substituent libraries.
- Step 2 : Prioritize candidates via multi-parameter optimization (MPO) scoring (e.g., BDE < 80 kcal/mol, λmax > 350 nm).
- Step 3 : Validate top candidates with hybrid DFT/MD simulations for solvation effects .
Q. Data Interpretation and Reporting
Q. How to address low data resolution in biodegradation kinetics studies?
For slow-degrading compounds like this compound:
Properties
IUPAC Name |
2-(benzotriazol-2-yl)-4-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O/c1-9-6-7-13(17)12(8-9)16-14-10-4-2-3-5-11(10)15-16/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPKSFINULVDNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N2N=C3C=CC=CC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1027479 | |
Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
2440-22-4 | |
Record name | Drometrizole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2440-22-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Drometrizole [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002440224 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Drometrizole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91885 | |
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Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-(2H-Benzotriazol-2-yl)-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1027479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2H-benzotriazol-2-yl)-p-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.700 | |
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Record name | Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DROMETRIZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X93W9OFZL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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